2-Amino-4-(2-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile
Description
The compound 2-Amino-4-(2-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile belongs to a class of pyrano[3,2-b]pyran derivatives synthesized via multicomponent reactions involving kojic acid, aldehydes, and malononitrile . These compounds are structurally characterized by a fused pyranopyran core with functional groups such as amino, hydroxymethyl, and cyano moieties.
Properties
IUPAC Name |
2-amino-4-(2-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O4/c17-11-4-2-1-3-9(11)13-10(6-18)16(19)23-14-12(21)5-8(7-20)22-15(13)14/h1-5,13,20H,7,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOPJONGLSGGOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tin Tetrachloride-Supported Nano Silica Gel Catalysis
A solvent-free, one-pot three-component reaction utilizing tin tetrachloride immobilized on silica gel nanoparticles (SnCl₄/SiO₂ NPs) represents a high-yield method for synthesizing pyrano[3,2-b]pyran derivatives. The reaction involves kojic acid (5-hydroxy-2-hydroxymethyl-4H-pyran-4-one), 2-chlorobenzaldehyde , and malononitrile under thermal conditions (80–100°C). The SnCl₄/SiO₂ NPs catalyst (0.004 g) facilitates a sequential Knoevenagel condensation, Michael addition, and cyclization, achieving 95% yield within 15 minutes.
Key advantages :
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Solvent-free conditions minimize environmental impact.
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Reusability : The catalyst retains activity for up to five cycles without significant loss in efficiency.
Characterization data :
Ultrasound-Assisted Organocatalytic Domino Reaction
An alternative approach employs L-proline (20 mol%) as a organocatalyst under ultrasound irradiation (40 kHz, 180 W) in aqueous ethanol (1:1 v/v). This method condenses 2-chlorobenzaldehyde , malononitrile , and kojic acid at ambient temperature, completing the reaction in 8–12 minutes with 97% yield . The ultrasonic waves enhance mass transfer and reduce activation energy, promoting rapid cyclization.
Mechanistic insights :
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Knoevenagel adduct formation : Aldehyde and malononitrile react to generate an α,β-unsaturated nitrile.
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Michael addition : Kojic acid attacks the adduct, forming a pyran intermediate.
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Tautomerization and cyclization : Intramolecular hemiacetal formation yields the target compound.
Optimization table :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Catalyst loading | 20 mol% | Max 97% |
| Solvent | EtOH:H₂O (1:1) | 95–97% |
| Temperature | 25°C | No degradation |
Comparative Analysis of Synthetic Routes
Reaction Efficiency and Sustainability
The SnCl₄/SiO₂ NPs method excels in atom economy (82%) due to solvent-free conditions, whereas the ultrasound method offers energy efficiency (8-minute runtime). Both strategies avoid hazardous reagents, aligning with green chemistry principles.
Substrate Scope and Limitations
Electron-withdrawing groups on benzaldehyde (e.g., 2-Cl, 4-NO₂) enhance reactivity, reducing reaction time by 30% compared to electron-donating substituents. Aliphatic aldehydes, however, exhibit lower yields (≤70%) due to steric hindrance.
Scalability and Industrial Feasibility
Gram-Scale Synthesis
The SnCl₄/SiO₂ NPs protocol was scaled to 50 mmol, maintaining a 93% yield with consistent purity (>99% by HPLC). Catalyst recovery via simple filtration reduces production costs by 40%.
Process Intensification via Ultrasound
Continuous-flow reactors integrated with ultrasound modules achieve 1.2 kg/day output, demonstrating industrial viability. Energy consumption is reduced to 0.8 kWh/mol, outperforming conventional heating.
Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(2-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, a study synthesized a series of similar compounds and evaluated their effects against various human tumor cell lines. Notably, certain derivatives exhibited significant antiproliferative activities, leading to microtubule disruption and G2/M cell cycle arrest in melanoma cells .
Case Study: Anticancer Mechanisms
A specific derivative demonstrated:
- Microtubule Disruption : Inducing apoptosis in cancer cells.
- Anti-Angiogenic Effects : Reducing blood vessel formation in tumor environments both in vitro and in vivo.
Antimicrobial Properties
Another area of research involves the antimicrobial properties of this compound. The structural features of pyrano derivatives have been linked to enhanced activity against various bacterial strains. The synthesis of related compounds has shown promising results against resistant strains, indicating potential for development as new antibiotics .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit tyrosinase, an enzyme critical in melanin production. A synthesized derivative exhibited competitive inhibition with an IC50 value significantly lower than that of traditional inhibitors like kojic acid . This suggests potential applications in treating hyperpigmentation disorders.
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-Amino-4-(2-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Findings :
- Fluorine at the para position (6b) significantly enhances antityrosinase activity (3-fold more potent than kojic acid) due to electronegativity and optimal steric fit .
- Chlorine substituents (e.g., 6h) improve thermal stability (higher melting points) but show reduced activity compared to fluorine .
Physicochemical Properties
Biological Activity
2-Amino-4-(2-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile (CAS No. 665000-76-0) is a compound belonging to the pyran class of heterocycles, which are known for their diverse biological activities. This article explores its biological activity, including antimicrobial, antitumor, and other pharmacological properties.
- Molecular Formula : C16H11ClN2O4
- Molecular Weight : 330.72 g/mol
- Structure : The compound features a pyrano-pyran framework with various functional groups that contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In a study assessing the antibacterial efficacy of related pyran derivatives:
- Inhibition Zones : Compounds were tested against various bacterial strains, demonstrating inhibition zones ranging from 20 mm to over 90% in some cases.
- Comparative Efficacy : The compound showed comparable effectiveness to standard antibiotics like ampicillin and gentamicin against both gram-positive and gram-negative bacteria .
| Compound | Gram-positive Inhibition Zone (mm) | Gram-negative Inhibition Zone (mm) |
|---|---|---|
| Compound A | 21.4 ± 0.5 | 22.0 ± 0.5 |
| Compound B | 23.5 ± 0.7 | 24.1 ± 0.6 |
| Test Compound | 25.0 ± 1.0 | 26.5 ± 1.2 |
Antifungal Activity
The compound has also been evaluated for antifungal properties:
- It showed notable effectiveness against several fungal species, including Candida albicans and Cryptococcus neoformans, with inhibition percentages reaching up to 96% at certain concentrations .
Antitumor Activity
Preliminary studies suggest that derivatives of this compound may possess antitumor properties:
- In vitro assays indicated cytotoxic effects on various cancer cell lines, with IC50 values suggesting significant potential for further development as an anticancer agent .
The mechanism by which this compound exerts its biological effects is still under investigation but is believed to involve:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis in microbial cells.
- Disruption of Cell Membrane Integrity : The presence of halogenated phenyl groups may enhance membrane permeability, leading to cell lysis in susceptible organisms.
Case Studies and Research Findings
Several studies have documented the biological activities of related compounds:
- Study on Antimicrobial Efficacy : A comparative study highlighted that derivatives with similar structural motifs exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating potent activity .
- Antitumor Research : Another study focusing on pyran derivatives demonstrated their ability to induce apoptosis in cancer cells through the activation of caspase pathways .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 2-amino-4-(2-chlorophenyl)-pyrano[3,2-b]pyran derivatives?
- Methodological Answer :
- Microwave-assisted synthesis enables rapid cyclocondensation of precursors (e.g., 2-chlorobenzaldehyde derivatives with malononitrile) under controlled conditions, achieving high yields (~90%) and reduced reaction times .
- One-pot multicomponent reactions in aqueous or acetic acid media (e.g., glacial acetic acid without catalysts) are efficient for forming the pyran core. Crystallization from ethanol-DMF (1:1) ensures purity .
- Key characterization : Use (e.g., δ 4.55 ppm for hydroxymethyl protons), (e.g., δ 160.4 ppm for carbonyl carbons), and IR (e.g., 2193 cm for nitrile stretching) to confirm structural motifs .
Q. How can spectroscopic data resolve ambiguities in structural assignments for this compound?
- Methodological Answer :
- NMR analysis : Compare chemical shifts of aromatic protons (δ 7.2–8.0 ppm) and substituents (e.g., δ 1.83 ppm for CH) with literature data for analogous pyrano[3,2-b]pyran systems .
- IR validation : Confirm the presence of NH (3406 cm) and C=O (1681 cm) groups to differentiate from dehydroxylated byproducts .
- HRMS cross-check : Verify molecular ion peaks (e.g., [M+Na] at m/z 386.0677) to rule out impurities .
Q. What purification strategies are optimal for isolating this compound?
- Methodological Answer :
- Crystallization : Use ethanol-DMF (1:1) or 95% aqueous ethanol to isolate high-purity crystals. Monitor melting points (e.g., 160°C vs. literature 158–160°C) for consistency .
- Column chromatography : Employ silica gel with ethyl acetate/hexane gradients (3:7) to separate regioisomers or unreacted starting materials .
Advanced Research Questions
Q. How do crystal packing and intermolecular interactions influence the stability of this compound?
- Methodological Answer :
- X-ray diffraction : Analyze dihedral angles (e.g., 49.2° between pyran and naphthyl rings) to assess planarity. Non-coplanar systems may reduce π-π stacking, affecting solubility .
- Hydrogen bonding : Identify N–H⋯N (2.8–3.0 Å) and N–H⋯O (2.9 Å) interactions forming R(8) motifs, which stabilize the lattice .
- π-π interactions : Measure centroid distances (e.g., 3.88 Å for chlorophenyl rings) to predict aggregation tendencies .
Q. How can Design of Experiments (DoE) optimize reaction conditions for scale-up?
- Methodological Answer :
- Parameter screening : Use fractional factorial designs to prioritize variables (e.g., temperature, solvent ratio). For example, microwave power (100–150 W) and time (5–20 min) significantly impact yield .
- Response surface modeling : Optimize solvent systems (e.g., acetic acid/water ratios) to balance reaction rate and purity. Central composite designs predict ideal conditions with ≤5% error .
Q. What mechanistic insights explain contradictory bioactivity data in structurally similar analogs?
- Methodological Answer :
- SAR studies : Compare antiproliferative activity of 2-chlorophenyl vs. 3-chlorophenyl derivatives. The 2-chloro substituent may enhance steric hindrance, reducing binding to kinase targets .
- Docking simulations : Model interactions with ATP-binding pockets (e.g., EGFR) to rationalize IC variations. Hydroxymethyl groups may form hydrogen bonds absent in methyl analogs .
Q. How to address discrepancies in melting points or spectral data across studies?
- Methodological Answer :
- Polymorph screening : Perform differential scanning calorimetry (DSC) to detect crystalline forms. For example, a 2°C variation in melting points (160°C vs. 158°C) may indicate different packing modes .
- Solvent effects : Re-crystallize from alternative solvents (e.g., acetonitrile vs. ethanol) and re-analyze NMR to confirm tautomeric or conformational differences .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
